molecular formula C28H24FN5O2 B2999045 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 922137-45-9

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2999045
CAS No.: 922137-45-9
M. Wt: 481.531
InChI Key: ZTQQAKLLMASXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is an intracellular enzyme found in various cell types, including the smooth muscle cells of blood vessels . It plays a crucial role in the NO-sGC-cGMP signaling pathway that helps regulate the cardiovascular system .

Mode of Action

The compound acts as a direct stimulator of sGC . It stimulates sGC and cGMP production independent of nitric oxide (NO) and enhances the effects of NO by stabilizing the NO-sGC binding . This mitigates the need for a functional NO-sGC-cGMP axis and thereby helps prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .

Biochemical Pathways

The compound’s action affects the NO-sGC-cGMP signaling pathway . The binding of NO to sGC catalyzes the synthesis of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), which mediates various physiological and tissue-protective effects . These effects include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .

Pharmacokinetics

It’s known that modifications to its structure have dramatically decreased its susceptibility to oxidative metabolism , resulting in a relatively long half-life and allowing for once-daily dosing .

Result of Action

The compound’s action results in the prevention of myocardial and vascular dysfunction associated with decreased sGC activity in heart failure . By stimulating sGC and enhancing the effects of NO, it helps maintain the functionality of the cardiovascular system .

Action Environment

Oxidative stress associated with cardiovascular disease is known to alter sgc, reducing its response to no . The compound’s ability to stimulate sGC in the absence of NO suggests that it may be effective even in environments with high oxidative stress .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2/c29-24-14-8-7-13-22(24)18-33-19-31-26-23(28(33)36)17-32-34(26)16-15-30-27(35)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,17,19,25H,15-16,18H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQAKLLMASXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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